molecular formula C12H15N3O5 B1184707 N-{5-Tert-butyl-2,4-dinitrophenyl}

N-{5-Tert-butyl-2,4-dinitrophenyl}

Cat. No.: B1184707
M. Wt: 281.268
InChI Key: XCNVUVWPRQLVRZ-UHFFFAOYSA-N
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Description

N-{5-Tert-butyl-2,4-dinitrophenyl} is a nitroaromatic compound characterized by a dinitrophenyl core substituted with a tert-butyl group at the 5-position. The tert-butyl group (C(CH₃)₃) imparts significant steric bulk and a mild electron-donating inductive effect due to its alkyl nature. This compound is structurally related to derivatizing agents used in chromatography and biochemical assays, where the substituent's electronic and steric properties critically influence reactivity and application efficacy.

Properties

Molecular Formula

C12H15N3O5

Molecular Weight

281.268

IUPAC Name

N-(5-tert-butyl-2,4-dinitrophenyl)acetamide

InChI

InChI=1S/C12H15N3O5/c1-7(16)13-9-5-8(12(2,3)4)10(14(17)18)6-11(9)15(19)20/h5-6H,1-4H3,(H,13,16)

InChI Key

XCNVUVWPRQLVRZ-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C=C(C(=C1)C(C)(C)C)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Key Comparative Insights:

Electronic Effects: The tert-butyl group in N-{5-Tert-butyl-2,4-dinitrophenyl} donates electrons via inductive effects, contrasting with the electron-withdrawing fluorine (L-FDAA, L-FDLA) and chlorine substituents. The dimethylamino group in N-(4-dimethylamino-3,5-dinitrophenyl) acetonitrile exhibits resonance-based electron donation, enabling distinct charge-transfer properties critical for optical applications .

Steric Effects :

  • The tert-butyl group introduces significant steric hindrance, which could stabilize the compound against nucleophilic attack or conformational changes. This property may be advantageous in applications requiring thermal or chemical stability .
  • L-FDLA , with a leucinamide side chain, demonstrates how steric bulk (from leucine) improves chromatographic resolution by enhancing diastereomer differentiation .

Applications: Marfey’s reagents (L-FDAA/L-FDLA) are gold standards for amino acid enantiomer separation via HPLC, leveraging fluorine’s electron-withdrawing nature to enhance UV detection sensitivity. The tert-butyl analog may offer alternative selectivity for bulky substrates but could face challenges in reaction rates due to steric hindrance . The 5-chloro derivative is utilized in crystallographic studies, where chloro’s electron-withdrawing nature stabilizes charge-transfer interactions in crystal lattices .

Detection and Solubility :

  • Fluorinated derivatives (L-FDAA/L-FDLA) benefit from fluorine’s electronegativity, improving detection limits in mass spectrometry and HPLC. The tert-butyl variant’s hydrophobicity may enhance solubility in organic solvents, favoring synthetic organic chemistry applications .

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